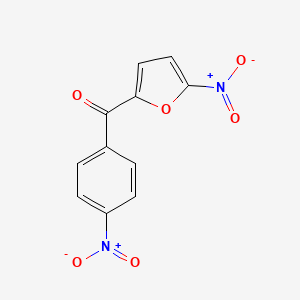
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butylphenyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzoic acid followed by the formation of the amide bond with 4-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with 4-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: 2-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butylaniline.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may serve as a lead compound for designing drugs targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-methyl-3-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:
N-(4-butylphenyl)-2-methylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-butylphenyl)-3-nitrobenzamide: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
N-(4-butylphenyl)-2-methyl-4-nitrobenzamide: Another isomer with the nitro group in a different position, leading to variations in reactivity and activity.
Propriétés
Numéro CAS |
346723-50-0 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-4-6-14-9-11-15(12-10-14)19-18(21)16-7-5-8-17(13(16)2)20(22)23/h5,7-12H,3-4,6H2,1-2H3,(H,19,21) |
Clé InChI |
DODGPHGDMAFMEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




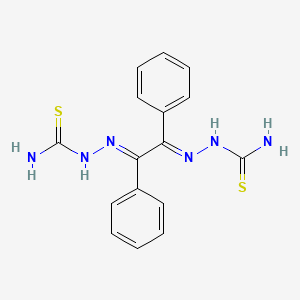
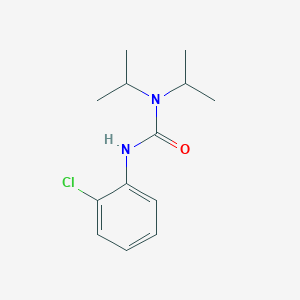
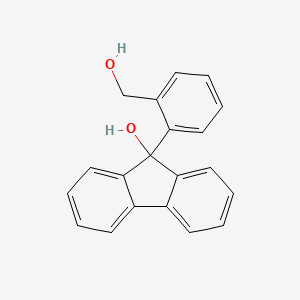

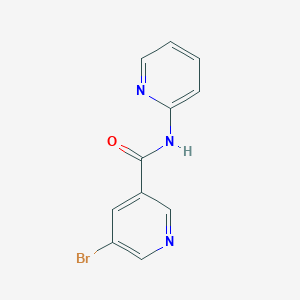
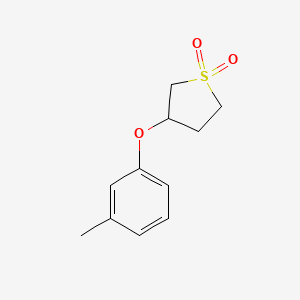



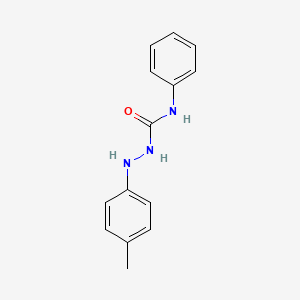
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
